

# Basic Toxicological Profile of Mecarbinate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of **Mecarbinate** (Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate). A comprehensive toxicological assessment of this compound has not been identified in publicly accessible literature. The information presented herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.

# **Executive Summary**

**Mecarbinate**, an indole derivative, is classified as harmful if swallowed and is noted for its potential to cause skin and eye irritation, as well as respiratory irritation. It is also recognized as being very toxic to aquatic life. While a high intraperitoneal LD50 in mice suggests low acute toxicity via that route of administration, a significant lack of quantitative data exists for other critical toxicological endpoints. This guide provides a summary of the available data, outlines standard experimental protocols for the assessment of key toxicological parameters for which no specific data on **Mecarbinate** is available, and presents a likely mechanism of toxic action based on its chemical structure.

# **Chemical and Physical Properties**



Property	Value	
Chemical Name	Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate	
Synonyms	Mecarbinate, Dimecarbine	
CAS Number	15574-49-9	
Molecular Formula	C13H15NO3	
Molecular Weight	233.26 g/mol	

# **Toxicological Data Acute Toxicity**

Quantitative data on the acute toxicity of **Mecarbinate** is limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some indication of its acute effects.



Endpoint	Species	Route	Value	Classification/ Remarks
LD50	-	Oral	No data available	GHS: Harmful if swallowed (Category 4). Implies an LD50 between 300 and 2000 mg/kg.
LD50	Mouse	Intraperitoneal	> 10,000 mg/kg[1]	Indicates low acute toxicity via this route.
Skin Irritation	-	Dermal	No data available	GHS: Causes skin irritation.
Eye Irritation	-	Ocular	No data available	GHS: Causes serious eye irritation.
Respiratory Irritation	-	Inhalation	No data available	GHS: May cause respiratory irritation.

## **Repeated Dose Toxicity**

No data from 28-day or 90-day repeated dose toxicity studies for **Mecarbinate** were identified.

## Genotoxicity

No results from in vitro or in vivo genotoxicity assays for **Mecarbinate** were identified.

## Carcinogenicity

No data from carcinogenicity studies for **Mecarbinate** were identified.

## **Reproductive and Developmental Toxicity**

No data from reproductive or developmental toxicity studies for **Mecarbinate** were identified.



# Likely Mechanism of Toxic Action: Acetylcholinesterase Inhibition

**Mecarbinate** is a carbamate derivative. Carbamates are known to exert their toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. Unlike organophosphates, the inhibition of AChE by carbamates is typically reversible.[2][3][4][5]



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Mechanism of Acetylcholinesterase Inhibition by Carbamates.

# **Experimental Protocols**

The following sections describe standard experimental protocols that could be employed to generate the missing toxicological data for **Mecarbinate**.



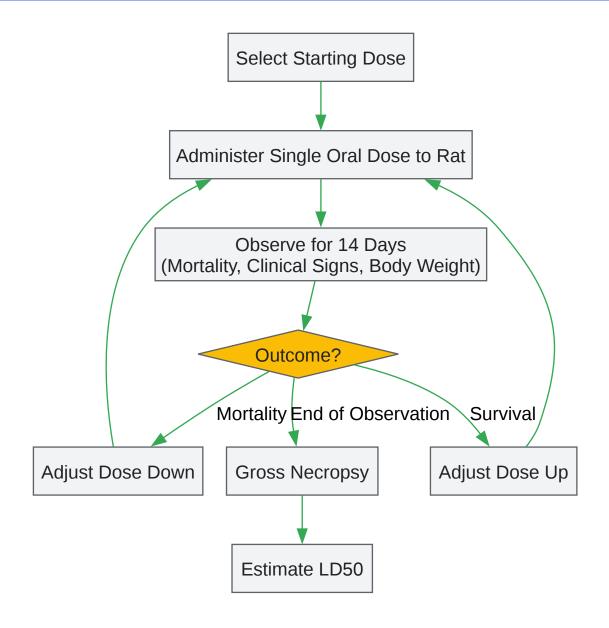
### **Acute Oral Toxicity (LD50) - OECD 423**

This method is used to estimate the median lethal dose (LD50) of a substance after a single oral administration.

#### Methodology:

- Animals: Typically, young adult female rats are used.
- Housing: Animals are housed individually with controlled temperature, humidity, and light cycle.
- Fasting: Animals are fasted overnight prior to dosing.
- Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Dose Progression: The dosing of subsequent animals is adjusted up or down based on the outcome of the previously dosed animal.





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Workflow for Acute Oral Toxicity (LD50) Study.

# In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

Methodology:

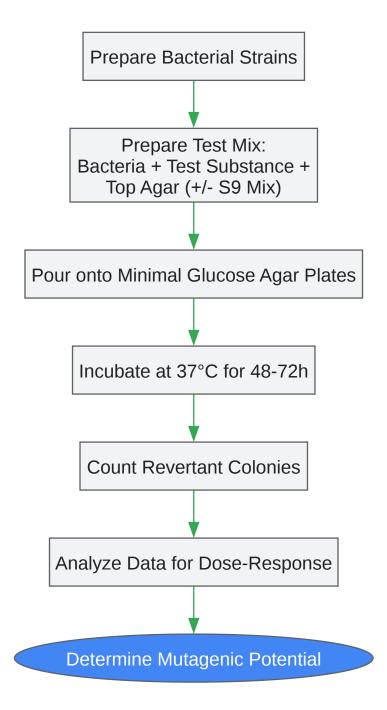




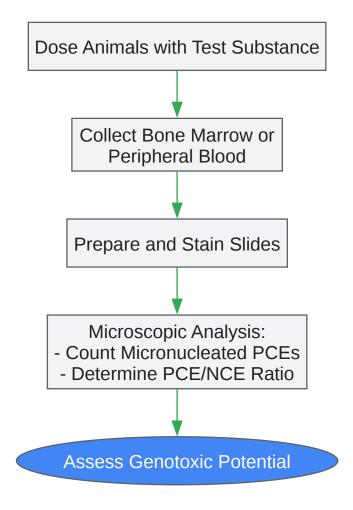


- Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix) from the liver of induced rodents to mimic mammalian metabolism.
- Exposure: The test substance is mixed with the bacterial culture and molten top agar. This mixture is then poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to a state where
  they can synthesize the required amino acid) is counted. A substance is considered
  mutagenic if it causes a dose-related increase in the number of revertant colonies.









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